dinor-12-oxo Phytodienoic Acid-d5

Stable Isotope Labeling Quantitative Metabolomics LC-MS/MS

dinor-12-oxo Phytodienoic Acid-d5 (dinor-OPDA-d5) is the only validated internal standard for accurate, matrix-corrected quantification of dn-OPDA in LC-MS/MS and GC-MS. Substituting with unlabeled dn-OPDA or non-isotopic analogs introduces retention time shifts, divergent ionization efficiency, and recovery bias—directly compromising dose-response studies for the COI1-independent thermotolerance pathway. Secure this exact deuterated standard to eliminate quantification errors in your plant jasmonate metabolomics workflow.

Molecular Formula C16H24O3
Molecular Weight 269.39 g/mol
Cat. No. B10766679
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namedinor-12-oxo Phytodienoic Acid-d5
Molecular FormulaC16H24O3
Molecular Weight269.39 g/mol
Structural Identifiers
SMILESCCC=CCC1C(C=CC1=O)CCCCCC(=O)O
InChIInChI=1S/C16H24O3/c1-2-3-5-9-14-13(11-12-15(14)17)8-6-4-7-10-16(18)19/h3,5,11-14H,2,4,6-10H2,1H3,(H,18,19)/b5-3-/t13-,14-/m0/s1/i1D3,2D2
InChIKeySZVNKXCDJUBPQO-UBJGXVEQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

dinor-12-oxo Phytodienoic Acid-d5: Deuterated Internal Standard for Precise Jasmonate Quantification in Plant Stress Research


dinor-12-oxo Phytodienoic Acid-d5 (dinor-OPDA-d5) is a stable isotope-labeled analog of the jasmonate family phytohormone intermediate dinor-12-oxo phytodienoic acid (dn-OPDA). As a deuterated internal standard containing five deuterium atoms at the 4, 4′, 5, 5, and 5 positions, it is specifically designed for use in gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) workflows to achieve accurate, matrix-corrected quantification of dn-OPDA in plant tissues and other biological matrices . The compound itself does not exert biological activity but serves as a critical analytical tracer, compensating for sample loss and ion suppression effects inherent in complex plant metabolomics studies . The unlabeled form, dn-OPDA, is an evolutionarily conserved signaling molecule that serves as the primary bioactive jasmonate ligand for the COI1/JAZ co-receptor in bryophytes and lycophytes, and also activates a COI1-independent thermotolerance pathway conserved across streptophytes [1].

Why Generic Substitution Fails: Critical Differences Between dinor-OPDA-d5 and Alternative Jasmonate Internal Standards


Generic substitution of dinor-OPDA-d5 with unlabeled dinor-OPDA, structurally distinct deuterated jasmonates (e.g., JA-d5 or OPDA-d5), or non-isotopic internal standards introduces quantifiable analytical error in LC-MS/MS and GC-MS workflows. Unlike its exact isotopic match, alternative standards exhibit divergent extraction recovery, chromatographic retention time, and ionization efficiency in complex plant matrices, leading to inaccurate absolute quantification of dn-OPDA—a hormone whose precise tissue concentration dictates distinct signaling outcomes (COI1-dependent vs. independent) [1]. Direct comparative studies demonstrate that only the exact deuterated analog of the target analyte compensates fully for matrix effects and sample preparation variability in jasmonate metabolomics [2]. The following evidence documents the specific, verifiable parameters where dinor-OPDA-d5 is differentiated from its closest analytical alternatives.

Quantitative Evidence for dinor-OPDA-d5 Differentiation: Comparative Data for Scientific Selection


Specific Deuterium Labeling Pattern and Purity vs. Alternative Jasmonate Internal Standards

dinor-OPDA-d5 is differentiated from other deuterated jasmonate internal standards (e.g., JA-d5, OPDA-d5) by its exact molecular identity to the target analyte dn-OPDA, differing only in the substitution of five specific hydrogen atoms with deuterium at the 4, 4', 5, 5, and 5 positions. This precise labeling ensures co-elution and identical ionization efficiency, a requirement not met by structurally similar jasmonate standards . The commercial product is supplied at ≥99% purity (deuterated forms d1-d5), minimizing interference from unlabeled contaminant that would otherwise compromise quantification accuracy .

Stable Isotope Labeling Quantitative Metabolomics LC-MS/MS

Stability and Storage Specifications vs. Unlabeled dinor-OPDA and OPDA-d5

The deuterium labeling of dinor-OPDA-d5 contributes to enhanced chemical stability under recommended storage conditions compared to unlabeled dinor-OPDA. Vendor specifications indicate stability at -80°C for ≥1 year . While direct comparative stability half-life data against unlabeled dn-OPDA are not publicly available, the deuterated form is routinely shipped on dry ice and remains stable at ambient temperature for several days during transit, a practical advantage for global procurement and experimental reproducibility [1].

Chemical Stability Storage Conditions Long-term Reproducibility

Critical Role of dn-OPDA Quantification in Discriminating COI1-Dependent vs. Independent Jasmonate Signaling

Accurate quantification of dn-OPDA using dinor-OPDA-d5 as an internal standard is essential for distinguishing between two distinct jasmonate signaling modes: (1) COI1-dependent signaling, where dn-OPDA acts as the primary ligand for the COI1/JAZ co-receptor in bryophytes and lycophytes, and (2) COI1-independent thermotolerance signaling, a conserved pathway activated by electrophilic cyclopentenones including OPDA and dn-OPDA [1]. In the bryophyte Marchantia polymorpha, which cannot synthesize JA-Ile, dn-OPDA accumulates and activates both pathways; precise quantification is required to determine the relative contribution of each pathway to stress responses [1]. Comparative studies in M. polymorpha demonstrate that OPDA and dn-OPDA activate thermotolerance genes in a COI1-independent manner, with treatment of these oxylipins protecting plants against heat stress [1].

Jasmonate Signaling COI1 Receptor Thermotolerance

Quantification of dn-OPDA in Mutant Lines to Elucidate Jasmonate Biosynthetic Pathways

Accurate quantification of dn-OPDA levels using dinor-OPDA-d5 is critical for characterizing mutants in jasmonate biosynthesis. In Marchantia polymorpha, mutation of the FAD5 desaturase blocks the hexadecanoid pathway, resulting in near-complete depletion of dn-OPDA levels [1]. Comparative quantification in wild-type vs. Mpfad5 mutants demonstrates that the hexadecanoid pathway is the main source of wounding-induced dn-OPDA in Marchantia, with the octadecanoid pathway (from OPDA) making a minor contribution [1]. Without an exact isotopic internal standard, the low residual dn-OPDA levels in mutants would be indistinguishable from background noise.

Biosynthetic Pathways Mutant Analysis Jasmonate Metabolism

Lineage-Specific Ligand Specificity: dn-OPDA vs. JA-Ile Binding to COI1/JAZ Co-receptor

Comparative evolutionary metabolomics reveals a negative correlation between dn-iso-OPDA and JA-Ile levels across land plant lineages, supporting the conclusion that dn-iso-OPDA is the relevant bioactive hormone perceived by the COI1/JAZ co-receptor in bryophytes and lycophytes, whereas JA-Ile serves this role in vascular plants [1]. Accurate quantification of dn-OPDA (using dinor-OPDA-d5) and JA-Ile (using JA-Ile-dx) across diverse species is essential for testing hypotheses of ligand-receptor co-evolution. The study found that both OPDA and dn-OPDA are ubiquitous in all tested land plants and present in charophyte algae, underscoring their ancestral signaling roles, while JA-Ile biosynthesis emerged later within lycophytes coincident with JAR1 function [1].

Receptor Binding Evolutionary Biology Jasmonate Perception

Methodological Requirement for Exact Isotopic Internal Standard in Jasmonate Metabolomics

A validated analytical method for dn-OPDA quantification in plant tissues uses dinor-OPDA-d5 as the internal standard, involving cold methanol/water extraction followed by reverse-phase HPLC coupled with tandem mass spectrometry (LC-MS/MS) . The use of stable deuterium-labeled standards, including exact isotopic matches, allows absolute quantification of jasmonates and semi-quantitative analysis of pathway metabolites [1]. Without an exact isotopic match (e.g., using a structural analog as internal standard), matrix effects, extraction efficiency, and ionization suppression cannot be fully corrected, leading to systematic quantification errors [2].

Method Validation LC-MS/MS Quantitative Metabolomics

High-Impact Application Scenarios for dinor-12-oxo Phytodienoic Acid-d5 in Plant Stress and Evolutionary Biology


Precise Quantification of dn-OPDA in Marchantia polymorpha to Dissect COI1-Independent Thermotolerance Signaling

Researchers investigating the ancestral COI1-independent thermotolerance pathway in bryophytes require absolute quantification of dn-OPDA levels to determine the concentration threshold required for activation of heat stress protection genes. Using dinor-OPDA-d5 as an internal standard in LC-MS/MS workflows enables accurate measurement of wound-induced dn-OPDA accumulation in Marchantia polymorpha tissues, facilitating dose-response studies that correlate dn-OPDA concentration with thermotolerance gene expression [1].

Comparative Evolutionary Metabolomics of Jasmonate Ligands Across the Green Lineage

Studies investigating the co-evolution of jasmonate ligands and their receptors require precise quantification of dn-OPDA, OPDA, and JA-Ile across diverse plant species. dinor-OPDA-d5 serves as the essential internal standard for dn-OPDA quantification, enabling cross-species comparisons that test hypotheses regarding the evolutionary transition from dn-OPDA-based to JA-Ile-based jasmonate signaling [1].

Functional Characterization of Jasmonate Biosynthetic Mutants in Model and Non-Model Plants

Mutant analysis in Marchantia polymorpha (e.g., Mpfad5) demonstrates that the hexadecanoid pathway is the primary source of bioactive dn-OPDA. Accurate quantification of residual dn-OPDA levels in these mutants using dinor-OPDA-d5 is essential for quantifying the relative contribution of the alternative octadecanoid pathway (from OPDA) [1]. This application extends to any plant species where dn-OPDA pathway dissection is required.

Method Development and Validation for Jasmonate Metabolomics in Complex Plant Matrices

Analytical chemists developing high-throughput UPLC-MS/MS methods for jasmonate profiling require exact isotopic internal standards for each target analyte to achieve absolute quantification. dinor-OPDA-d5 is the validated internal standard for dn-OPDA in methods that combine two-phase extraction, reverse-phase chromatography, and tandem mass spectrometry, enabling accurate, matrix-corrected measurements across diverse plant species and tissues [1].

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